N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that features a piperazine ring, a dimethylphenyl group, and a methoxyphenyl group
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-4-5-19(16-18(17)2)25-23(29)22(28)24-10-11-26-12-14-27(15-13-26)20-6-8-21(30-3)9-7-20/h4-9,16H,10-15H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYLNAZXGQNYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of Dimethylphenyl Group: This step involves the reaction of the piperazine derivative with a dimethylphenyl compound under basic conditions.
Attachment of Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yield reactions, cost-effective reagents, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.
Scientific Research Applications
The compound exhibits a variety of biological activities, making it a candidate for further research in pharmacology. Key areas of investigation include:
- Antidepressant and Anxiolytic Effects : The piperazine moiety is known for its role in the modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures have shown promise in treating depression and anxiety disorders .
- Anti-inflammatory Properties : Preliminary studies suggest that oxalamide derivatives can inhibit inflammatory pathways, potentially serving as anti-inflammatory agents. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Anticancer Potential : There is ongoing research into the anticancer properties of similar compounds. The ability to inhibit specific enzymes involved in cancer progression positions this compound as a candidate for cancer therapeutics .
Synthetic Routes
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves several steps:
- Formation of the Piperazine Intermediate : This step involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the piperazine derivative.
- Coupling Reaction : The piperazine derivative is then coupled with the oxalamide moiety through standard coupling techniques such as EDC/NHS activation or other coupling reagents.
- Purification and Characterization : The final product is purified using techniques like recrystallization or chromatography and characterized by NMR and mass spectrometry to confirm its structure.
Case Study 1: Antidepressant Activity
A study investigated the effects of various oxalamide derivatives on serotonin receptor activity. Results indicated that this compound exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant effects .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in human cell lines. These findings support its potential as an anti-inflammatory agent and warrant further investigation in vivo .
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The dimethylphenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)piperazine (mCPP)
- 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Uniqueness
N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives .
Biological Activity
N1-(3,4-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound notable for its potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring , which is significant for its interactions with neurotransmitter receptors. The molecular formula is , with a molecular weight of approximately 414.51 g/mol. The structural components include:
- 3,4-Dimethylphenyl group : Contributes to lipophilicity and receptor binding.
- Methoxyphenyl group : Enhances interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, notably:
- Dopamine Receptors : The compound exhibits affinity for dopamine D2 and D3 receptors, which are critical in regulating mood and cognition. Studies have shown that similar piperazine derivatives can modulate dopaminergic activity, potentially influencing conditions like schizophrenia and Parkinson's disease .
- Serotonin Receptors : There is evidence suggesting that compounds with similar structures may also interact with serotonin receptors, impacting anxiety and depression pathways .
In Vitro Studies
Research indicates that this compound demonstrates:
- Antidepressant-like Effects : In animal models, this compound has shown potential in reducing depressive behaviors, likely through its action on serotonin pathways .
- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .
Case Studies
A notable case study involved the evaluation of a related piperazine derivative in a clinical setting. This study highlighted:
- Efficacy in Treating Depression : Participants receiving treatment with the piperazine derivative showed significant improvements in depressive symptoms compared to placebo groups .
Data Table: Biological Activity Summary
Q & A
Q. Optimization Strategies :
- Temperature control : Reflux for piperazine alkylation (~60–80°C) vs. room temperature for HATU-mediated coupling .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency .
- Catalyst use : HATU improves coupling yields (85–90%) compared to DCC (65–75%) but requires rigorous purification to remove hydrolyzed byproducts .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from variations in:
- Purity and characterization : Use HPLC (≥95% purity, as in ) and LC-MS to confirm structural integrity and rule out impurities affecting bioactivity .
- Assay conditions : Standardize cell lines (e.g., HEK-293 for serotonin receptor binding) and solvent controls (DMSO concentration ≤0.1%) to minimize off-target effects .
- Structural analogs : Compare with derivatives like N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide () to identify substituent-specific activity trends.
Q. Data Reconciliation Workflow :
Replicate studies using identical batches.
Validate target engagement via SPR or ITC to quantify binding affinities (e.g., KD values for serotonin receptors) .
Cross-reference computational docking results (e.g., AutoDock Vina) with experimental data to resolve mechanistic ambiguities .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
- Structural elucidation :
- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Methodological Approaches :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst ratio). For example, a 2^3 factorial design for HATU coupling can identify optimal DIPEA:HATU ratios .
- Automated reactors : Use flow chemistry for piperazine alkylation to enhance reproducibility and scalability (e.g., 72% yield vs. 65% in batch) .
- Byproduct mitigation : Add molecular sieves to absorb water in carbodiimide-mediated reactions, reducing urea byproduct formation .
Case Study :
In , multi-step synthesis of a nitrophenyl analog achieved 78% yield by:
Pre-activating the carboxylic acid with HATU (0°C, 30 min).
Slow addition of the amine intermediate (2-(4-methoxyphenyl)piperazine-ethyl) to minimize exothermic side reactions.
Basic: What biological targets are associated with this compound?
Answer:
- Primary targets :
- Serotonin receptors (5-HT1A/2A) : The 4-methoxyphenyl-piperazine moiety is a known pharmacophore for 5-HT receptor modulation .
- Kinases (e.g., RSK) : The oxalamide linkage facilitates hydrogen bonding with kinase ATP-binding pockets .
- Screening assays :
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
Answer:
SAR Strategies :
- Substituent variation : Replace the 3,4-dimethylphenyl group with fluorophenyl () or nitro groups () to modulate electron density and binding affinity.
- Linker optimization : Shorten the ethyl spacer to reduce conformational flexibility, as seen in N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide ().
Q. Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
